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molecular formula C13H12FNO B112007 2-(Benzyloxy)-4-fluoroaniline CAS No. 159471-73-5

2-(Benzyloxy)-4-fluoroaniline

Cat. No. B112007
M. Wt: 217.24 g/mol
InChI Key: CUNIXMCXONNGMG-UHFFFAOYSA-N
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Patent
US05874382

Procedure details

To a mixture of iron powder (90.36 g, 1.62 mol) and acetic acid (10%, 400 mL) at 80° C. was added a solution of the title compound of Step A (40 g, 0.162 mol) in ethyl acetate (200 mL) dropwise with vigorous stirring. The reaction mixture was stirred further at 76° C. for 1 h. After the reaction was complete, the hot reaction mixture was filtered through Celite® (200 g) and the filter cake was washed with ethyl acetate (1000 mL). The filtrate was washed with water (3×200 mL), sodium bicarbonate solution (5%, 3×200 mL), dried (MgSO4) and concentrated to give the crude product. The product was purified by flash chromatography to give 24.76 g of the title compound of Step B. 1H NMR (CDCl3, 400 MHz): δ 7.41 (m,5H), 6.60 (m,3H), 5.04 (s,2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
90.36 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[F:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:7]=1>C(OCC)(=O)C.[Fe]>[F:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OCC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
90.36 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
76 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred further at 76° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the hot reaction mixture was filtered through Celite® (200 g)
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate (1000 mL)
WASH
Type
WASH
Details
The filtrate was washed with water (3×200 mL), sodium bicarbonate solution (5%, 3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 24.76 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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